molecular formula C5H8N4O4S B2455162 N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide CAS No. 2253632-81-2

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide

Cat. No.: B2455162
CAS No.: 2253632-81-2
M. Wt: 220.2
InChI Key: BMQUWJNDACCWAK-UHFFFAOYSA-N
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Description

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide is a chemical compound that belongs to the class of nitropyrazoles It is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring, along with a sulfonamide group (-SO2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazoles using a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes. For example, a fully continuous-flow nitration and post-processing protocol can be employed, starting from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dinitropyrazole
  • 1,3-Dinitropyrazole
  • 3,5-Dinitropyrazole

Comparison

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties. Compared to other nitropyrazoles, it may exhibit different reactivity and stability profiles, making it suitable for specific applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study.

Properties

IUPAC Name

N,1-dimethyl-4-nitropyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)3-8(2)7-5/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQUWJNDACCWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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